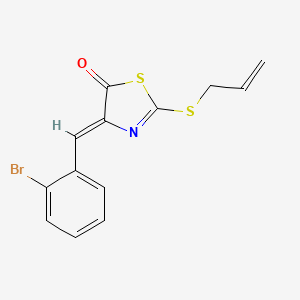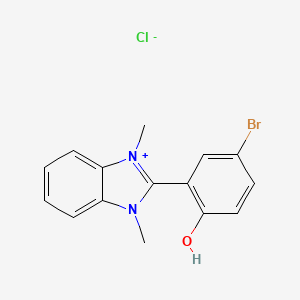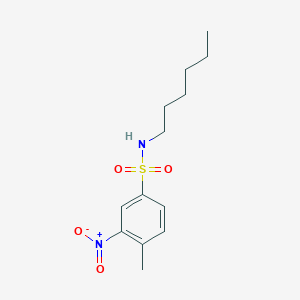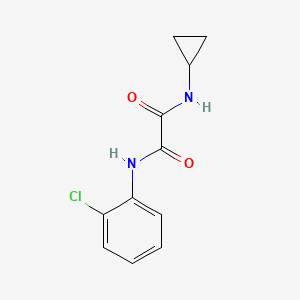
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolone derivative that has shown promising results in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound can also inhibit the growth of cancer cells by inducing cell cycle arrest and inhibiting the expression of cell cycle regulatory proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one can have various biochemical and physiological effects. This compound can induce apoptosis in cancer cells and inhibit their growth. This compound can also act as a fluorescent probe for detecting thiols in biological samples. In addition, this compound has shown potential as a new drug candidate for treating various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential as an anticancer agent, its ability to act as a fluorescent probe for detecting thiols in biological samples, and its potential as a new drug candidate for treating various diseases. The limitations of using this compound in lab experiments include its unknown mechanism of action and the need for further research to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one. These include:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in scientific research.
2. Studies on the toxicity and safety of this compound to determine its potential as a new drug candidate for treating various diseases.
3. Studies on the structure-activity relationship of this compound to optimize its potential as an anticancer agent and fluorescent probe for detecting thiols in biological samples.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its potential as a new drug candidate for treating various diseases.
In conclusion, 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has shown promising results in various fields of scientific research. This compound has potential applications as an anticancer agent, fluorescent probe for detecting thiols in biological samples, and new drug candidate for treating various diseases. However, further research is needed to fully understand its mechanism of action and optimize its potential applications.
Métodos De Síntesis
The synthesis of 2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-bromobenzaldehyde with allylthiol and 2-aminothiophenol in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the thiazolone derivative. This synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
2-(allylthio)-4-(2-bromobenzylidene)-1,3-thiazol-5(4H)-one has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting thiols in biological samples. In pharmacology, this compound has been studied for its potential as a new drug candidate for treating various diseases.
Propiedades
IUPAC Name |
(4Z)-4-[(2-bromophenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h2-6,8H,1,7H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLFYEALMQADES-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(2-bromobenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
![methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)
![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4972728.png)
![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)

![N-(4-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4972769.png)
methanone](/img/structure/B4972771.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4972776.png)